![molecular formula C19H22N6O B6443405 9-cyclopropyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-purine CAS No. 2640950-94-1](/img/structure/B6443405.png)
9-cyclopropyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-purine
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Description
“9-cyclopropyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-purine”, also known as CPP or Compound 28, is a compound that has gained significant attention in recent years due to its potential. It is also known as ML314 .
Molecular Structure Analysis
The molecular formula of this compound is C24H28N4O3 . The exact mass is 420.21614077 g/mol and the monoisotopic mass is also 420.21614077 g/mol .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 420.5 g/mol . It has a XLogP3-AA of 4.1, indicating its lipophilicity . It has 0 hydrogen bond donors and 7 hydrogen bond acceptors . The topological polar surface area is 60 Ų .
Mechanism of Action
Target of Action
The primary target of 9-cyclopropyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-purine is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .
Mode of Action
Similar compounds have shown affinity in the range from 22 nm to 250 nm . The interaction with these receptors can lead to various changes in the cellular environment, affecting numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the function of alpha1-adrenergic receptors. These receptors play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Pharmacokinetics
Similar compounds have been studied using in silico docking and molecular dynamics simulations, along with adme calculations . These studies can provide valuable insights into the pharmacokinetic profile of the compound.
Result of Action
The activation or blockade of alpha1-adrenergic receptors can have significant therapeutic implications for the treatment of numerous disorders .
Future Directions
properties
IUPAC Name |
9-cyclopropyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]purine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c1-26-16-5-3-2-4-15(16)23-8-10-24(11-9-23)18-17-19(21-12-20-18)25(13-22-17)14-6-7-14/h2-5,12-14H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKXWEMIJYEXPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC=NC4=C3N=CN4C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-cyclopropyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-purine |
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